molecular formula C18H15NO2S B2971623 3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide CAS No. 851397-82-5

3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2971623
CAS No.: 851397-82-5
M. Wt: 309.38
InChI Key: JKLVSWSLRNAYPO-UHFFFAOYSA-N
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Description

3-Phenoxy-N-[(thiophen-2-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a benzamide core with a phenoxy group at the 3-position and a thiophen-2-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves a multi-step process. One common approach is the reaction of phenoxybenzoyl chloride with thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or dimethylformamide, is essential to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.

Scientific Research Applications

3-Phenoxy-N-[(thiophen-2-yl)methyl]benzamide has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-Phenoxy-N-[(thiophen-2-yl)methyl]benzamide is structurally similar to other benzamide derivatives, such as 4-methoxy-N-[(thiophen-2-yl)methyl]benzamide and 3-nitro-N-[(thiophen-2-yl)methyl]benzamide. its unique phenoxy group and thiophen-2-ylmethyl moiety contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other benzamide derivatives may not be as effective.

Properties

IUPAC Name

3-phenoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-18(19-13-17-10-5-11-22-17)14-6-4-9-16(12-14)21-15-7-2-1-3-8-15/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLVSWSLRNAYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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